DL-Tryptophan ethyl ester hydrochloride
Overview
Description
DL-Tryptophan ethyl ester hydrochloride is a chemical compound with the molecular formula C13H17ClN2O2 . It is a solid substance with a molecular weight of 268.74 g/mol . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of DL-Tryptophan ethyl ester hydrochloride consists of a tryptophan molecule attached to an ethyl ester group . The InChI string for this compound is InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H
. The canonical SMILES string is CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
.
Physical And Chemical Properties Analysis
DL-Tryptophan ethyl ester hydrochloride is a solid at 20 degrees Celsius . It is soluble in water, with almost transparency .
Scientific Research Applications
Crystal and Molecular Structure Analysis
DL-Tryptophan ethyl ester hydrochloride has been studied for its crystal and molecular structure. It exhibits triclinic crystal structure and forms hydrogen bonds that sandwich the molecules into a double-layered system, highlighting its complex molecular arrangement (Vijayalakshmi & Srinivasan, 1975).
Bypassing Gastrointestinal Transport Defects
This compound has been used effectively in cases like Hartnup disease, where it helped bypass defective gastrointestinal neutral amino acid transport, suggesting its potential in addressing specific metabolic disorders (Jonas & Butler, 1989).
Enzyme Reaction Studies
Research into the acylation of alpha-chymotrypsin by oxygen and sulfur esters, including DL-tryptophan ethyl ester, has provided insights into enzyme mechanisms and the formation of tetrahedral intermediates in enzymatic reactions (Hiroara, Bender & Stark, 1974).
Vascular Effects and Mechanisms
DL-Tryptophan ethyl ester hydrochloride has been studied for its effects on blood pressure and mesenteric arteries, demonstrating its role in vascular biology and potential implications in cardiovascular research (Jadhav et al., 2012).
NK1 Receptor Antagonist Activity
This compound has been identified as a part of research into antagonists for the substance P (NK1) receptor, contributing to the development of novel compounds for therapeutic applications (Macleod et al., 1994).
Pancreatic Imaging Applications
Studies have shown the potential of DL-Tryptophan ethyl ester hydrochloride for clinical pancreatic imaging, suggesting its use in diagnostic medical imaging (Washburn et al., 1979).
Tryptophan Synthase Inactivation Study
This compound has been involved in studies comparing tryptophan synthase inactivating enzymes with proteinases, contributing to our understanding of enzymatic activity and proteinase function (Saheki & Holzer, 1974).
Future Directions
properties
IUPAC Name |
ethyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESYCVVSLYSXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Tryptophan ethyl ester hydrochloride | |
CAS RN |
6519-67-1, 2899-28-7 | |
Record name | Tryptophan, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6519-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tryptophan ethyl ester hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Tryptophan ethyl ester hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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